Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine
CAS No.:
Cat. No.: VC17827575
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine -](/images/structure/VC17827575.png)
Specification
Molecular Formula | C12H18ClN |
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Molecular Weight | 211.73 g/mol |
IUPAC Name | N-[(4-chloro-3-methylphenyl)methyl]-2-methylpropan-2-amine |
Standard InChI | InChI=1S/C12H18ClN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3 |
Standard InChI Key | NUZUQXBPBMDOBZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)CNC(C)(C)C)Cl |
Introduction
Chemical Identity and Structural Features
Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine (IUPAC name: N-[(4-chloro-3-methylphenyl)methyl]-2-methylpropan-2-amine) is a chiral amine with a molecular formula of C<sub>12</sub>H<sub>17</sub>ClN and a molecular weight of 210.72 g/mol (calculated). Its structure combines a hydrophobic tert-butyl group with a substituted benzyl moiety, which may influence its solubility and reactivity. The chloro and methyl substituents on the phenyl ring introduce steric and electronic effects that could modulate interactions with biological targets or catalysts .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
The synthesis of tert-butyl-substituted benzylamines typically involves nucleophilic substitution or reductive amination strategies. For example:
Nucleophilic Substitution
A common route involves reacting (4-chloro-3-methylbenzyl)chloride with tert-butylamine in the presence of a base such as sodium carbonate or diisopropylethylamine. This method, adapted from piperazine derivative syntheses , proceeds via an S<sub>N</sub>2 mechanism:
The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C) .
Reductive Amination
An alternative approach condenses 4-chloro-3-methylbenzaldehyde with tert-butylamine using a reducing agent like sodium borohydride or hydrogen gas with a palladium catalyst:
This method offers better stereochemical control and higher yields for chiral amines .
Physicochemical and Spectroscopic Properties
While experimental data for tert-butyl[(4-chloro-3-methylphenyl)methyl]amine are scarce, analogs provide clues:
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Solubility: Similar tert-butylbenzylamines exhibit limited aqueous solubility (<1 mg/mL) but high solubility in chloroform and toluene .
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Stability: The tert-butyl group enhances steric protection of the amine, reducing oxidation susceptibility.
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Spectroscopy:
Research Gaps and Future Directions
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Pharmacological Profiling: No in vivo toxicity or efficacy data exist for this compound.
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Stereoselective Synthesis: The impact of chirality on bioactivity remains unexplored.
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Computational Studies: Molecular docking could predict interactions with biological targets like cytochrome P450 enzymes.
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